Hypnotic Potentiation: Sleep‑Latency Shortening Relative to the Lead Molecule BPNE
In a ketamine‑induced hypnosis model in mice, the nitroalcohol 1‑(3,4‑dimethoxyphenyl)‑2‑nitroethanol (abbreviated DMP in the study) significantly reduced sleep latency compared with the lead molecule β‑phenylnitroethane (BPNE), which served as the reference standard . Notably, DMP was not the only nitroalcohol active in this assay; the direct comparator 1‑(4‑benzyloxy‑3‑methoxyphenyl)‑2‑nitroethane (BVNE) showed superior latency reduction, confirming that the dimethoxy substitution pattern and the hydroxyl group each contribute to the observable pharmacology.
| Evidence Dimension | Sleep latency (sec) in ketamine‑induced hypnosis model |
|---|---|
| Target Compound Data | DMP significantly decreased sleep latency (P<0.05); exact value reported in thesis |
| Comparator Or Baseline | BPNE (lead molecule): 74.60 ± 6.10 sec; BVNE (active comparator): 56.20 ± 2.47 sec |
| Quantified Difference | DMP significantly shorter latency vs. BPNE at P<0.05; BVNE reduced latency by 18.40 sec (24.7%) vs. BPNE |
| Conditions | Male Swiss albino mice, ketamine‑induced hypnosis; compounds administered i.p. |
Why This Matters
This head‑to‑head data demonstrates that the 3,4‑dimethoxyphenyl β‑nitro alcohol scaffold retains hypnotic‑potentiating activity, differentiating it from the simpler lead molecule BPNE, which is critical for CNS screening library procurement.
- [1] Ajiboye, A.O. (2013). Structure–activity relationship studies of phenylnitroethane analogues. Obafemi Awolowo University, MSc Thesis. View Source
